N'-(2-aminoethyl)-N,N''-dimethylguanidine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(2-aminoethyl)-N,N’'-dimethylguanidine dihydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its guanidine structure, which is modified with an aminoethyl group and two methyl groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-aminoethyl)-N,N’'-dimethylguanidine dihydrochloride typically involves the reaction of N,N-dimethylguanidine with 2-aminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt by the addition of hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
N’-(2-aminoethyl)-N,N’'-dimethylguanidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the guanidine structure.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted products with new functional groups replacing the aminoethyl group.
Wissenschaftliche Forschungsanwendungen
N’-(2-aminoethyl)-N,N’'-dimethylguanidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals
Wirkmechanismus
The mechanism of action of N’-(2-aminoethyl)-N,N’'-dimethylguanidine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The pathways involved include modulation of enzyme activity and alteration of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylenetriamine: Similar in structure but lacks the guanidine moiety.
N-(2-aminoethyl)-1-aziridineethanamine: Shares the aminoethyl group but has a different core structure.
Uniqueness
N’-(2-aminoethyl)-N,N’'-dimethylguanidine dihydrochloride is unique due to its guanidine structure combined with an aminoethyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-aminoethyl)-N,N''-dimethylguanidine dihydrochloride involves the reaction of N,N''-dimethylguanidine with 2-chloroethylamine hydrochloride in the presence of a base to form the desired product.", "Starting Materials": [ "N,N''-dimethylguanidine", "2-chloroethylamine hydrochloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "N,N''-dimethylguanidine is dissolved in a suitable solvent (e.g. methanol).", "2-chloroethylamine hydrochloride is added to the solution and the mixture is stirred at room temperature for a period of time (e.g. 1 hour).", "A base (e.g. sodium hydroxide) is added to the mixture to neutralize the hydrochloric acid that is produced during the reaction.", "The mixture is then stirred at room temperature for a further period of time (e.g. 2 hours) to allow the reaction to proceed.", "The resulting product, N-(2-aminoethyl)-N,N''-dimethylguanidine dihydrochloride, is isolated by filtration and washed with a suitable solvent (e.g. ethanol)." ] } | |
CAS-Nummer |
697302-38-8 |
Molekularformel |
C5H16Cl2N4 |
Molekulargewicht |
203.11 g/mol |
IUPAC-Name |
1-(2-aminoethyl)-2,3-dimethylguanidine;dihydrochloride |
InChI |
InChI=1S/C5H14N4.2ClH/c1-7-5(8-2)9-4-3-6;;/h3-4,6H2,1-2H3,(H2,7,8,9);2*1H |
InChI-Schlüssel |
HZJPISQKKQDZNY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=NC)NCCN.Cl.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.